![molecular formula C23H19N5O2 B2803591 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide CAS No. 2380178-50-5](/img/structure/B2803591.png)
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide is not fully understood. However, it has been suggested that it may act as a modulator of the cholinergic system, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide in lab experiments is its potential as a drug candidate for the treatment of neurological disorders. However, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide. These include:
1. Further investigation of its mechanism of action and potential targets in the cholinergic system.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Evaluation of its safety and efficacy in clinical trials.
4. Investigation of its potential applications in other fields, such as cancer research and drug delivery systems.
5. Exploration of its potential as a tool for studying the cholinergic system and other neurological processes.
In conclusion, N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide is a promising compound for scientific research. Its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology, make it a valuable tool for studying neurological disorders and other processes. Further research is needed to fully understand its mechanism of action, safety, and efficacy, as well as its potential for future applications.
Métodos De Síntesis
The synthesis method of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide involves the reaction of 3-cyanopyrazine-2-carboxylic acid with N-methylazetidine-3-amine, followed by the coupling reaction with 9H-xanthene-9-carboxylic acid. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide has potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and pharmacology. It has been studied as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-27(15-13-28(14-15)22-18(12-24)25-10-11-26-22)23(29)21-16-6-2-4-8-19(16)30-20-9-5-3-7-17(20)21/h2-11,15,21H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQIKLMYYPSBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

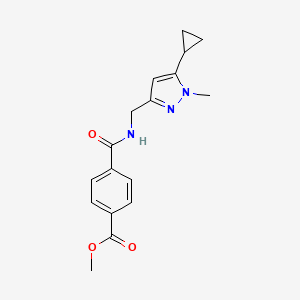
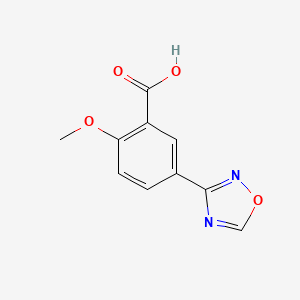
![N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2803513.png)
![Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2803515.png)
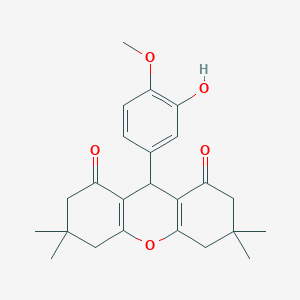
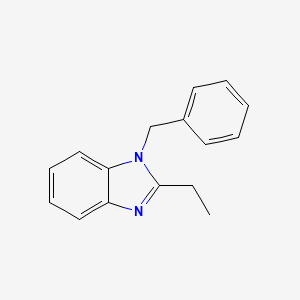


![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2803525.png)
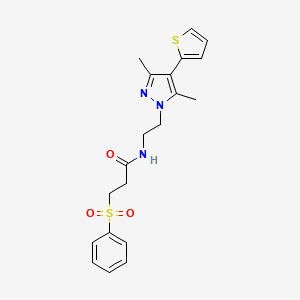

![3-[[2,4-Dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid](/img/structure/B2803528.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2803531.png)